molecular formula C13H18Cl2N2O2 B057804 メルファラン CAS No. 13045-94-8

メルファラン

カタログ番号 B057804
CAS番号: 13045-94-8
分子量: 305.20 g/mol
InChIキー: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Medphalan, also known as melphalan, is a chemotherapy drug that is commonly used to treat various types of cancer. It belongs to the class of alkylating agents and is known for its ability to damage DNA in cancer cells, ultimately leading to their death. Additionally, we will explore future directions for research on medphalan.

科学的研究の応用

多発性骨髄腫の治療

メルファランは、多発性骨髄腫(MM)と呼ばれる血液癌の治療に広く用いられています . メルファランを高用量投与し、その後自家末梢血幹細胞移植を行うことは、移植可能なMM患者に対する標準的な治療法です .

薬物動態と薬力学

メルファラン療法の薬物動態と薬力学は、その有効性にとって非常に重要です。 これらの側面を理解することで、投与量とタイミングを最適化し、治療効果を最大化し、副作用を最小限に抑えることができます .

薬物担体の開発

メルファランは、全身毒性を軽減するための薬物担体の開発など、MMの治療における革新的な治療法に用いられています . このアプローチは、薬物を癌細胞に直接届けることを目指しており、正常細胞への影響を軽減します。

併用療法

メルファランは、癌治療の有効性を高めるために、しばしば他の薬剤と併用されます . このアプローチは、全体的な治療効果を高め、個々の薬剤に対する耐性を克服する可能性があります。

メルファランの化学修飾

研究者は、抗腫瘍活性を高めるために、メルファラン分子の化学修飾を探求しています . これには、アミノ基、カルボキシル基、またはその両方での修飾が含まれます .

メルファラン誘導体の合成

ヒト癌細胞における細胞毒性を向上させるために、いくつかのメルファラン誘導体が合成され、試験されています . これらの誘導体は、癌細胞に対する毒性の増加とDNA切断の誘導という点で有望な結果を示しています .

アポトーシスの誘導

メルファランとその誘導体は、急性単球性白血病細胞および前骨髄球性白血病細胞において、高いアポトーシス誘導能を示しています <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.066346

作用機序

Target of Action

Medphalan, also known as D-Sarcolysine, is an alkylating agent that primarily targets DNA . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . The alkylating properties of Medphalan enable it to interact with multiple targets, making it a potent cytotoxic agent .

Mode of Action

Medphalan works by binding at the N7 position of guanine, a component of DNA, and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, leading to mutational and structural damage which is removed through the induction of apoptosis . As with other cytotoxic chemotherapies, DNA damage occurs in both dividing and non-dividing cells, in both tumor and normal tissue .

Biochemical Pathways

The biochemical pathways affected by Medphalan are primarily related to DNA synthesis and repair. The cross-linking of DNA strands inhibits both DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells . Melphalan also induces oxidative stress, which can lead to further DNA damage . Additionally, melphalan has been shown to affect the microbial metabolome, prompting expansion of enteric pathogens .

Pharmacokinetics

The pharmacokinetic properties of Medphalan include its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration, the terminal elimination half-life of Medphalan is approximately 75 minutes . The bioavailability of Medphalan varies between 25–89% when taken orally . It is metabolized through hydrolysis to inactive metabolites and is excreted primarily through the kidneys .

Result of Action

The primary result of Medphalan’s action is the death of tumor cells. By disrupting DNA synthesis and inducing DNA damage, Medphalan triggers apoptosis, or programmed cell death, in both dividing and non-dividing tumor cells . This leads to a reduction in tumor size and can slow the progression of diseases such as multiple myeloma and ovarian carcinoma .

Action Environment

The efficacy and stability of Medphalan can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can affect the uptake and action of Medphalan . Additionally, the drug-host-microbe interactions can drive tissue injury and fever . Understanding these interactions can help in developing strategies to enhance the efficacy of Medphalan and manage its side effects.

Safety and Hazards

Melphalan is a potent drug and should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The changing landscape of treatment options for multiple myeloma has led to a higher proportion of patients achieving deep, long-lasting responses to therapy . With the associated improvement in overall survival, the development of subsequent second malignancies has become of increased significance . The risk of second malignancy after multiple myeloma is affected by a combination of patient-, disease- and therapy-related risk factors . This review discusses recent data refining our knowledge of these contributing factors, including current treatment modalities which increase risk .

生化学分析

Biochemical Properties

Medphalan is an alkylating agent of the bischloroethylamine type . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Medphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Medphalan exerts cytotoxic effects on both malignant and normal cells . It creates covalent bonds between DNA strands, with a correlation between the quantity of intrastrand cross-links created and the drug’s in vitro cytotoxicity as well as the patient’s response to therapy . It also has a dose-dependent cytotoxic effect .

Molecular Mechanism

At the molecular level, Medphalan chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Medphalan shows a large variability in pharmacokinetic parameters, which is explained mainly by body weight . It is unstable, and even admixtures in 0.9% saline decompose at the rate of 1% every 10 minutes .

Dosage Effects in Animal Models

In animal models, Medphalan and its derivatives had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Medphalan primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other Medphalan metabolites have been observed in humans .

Transport and Distribution

Due to its lipophilicity, Medphalan is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as melphalan and desethyl-melflufen .

特性

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS RN

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcolysin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOLYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medphalan
Reactant of Route 2
Medphalan
Reactant of Route 3
Medphalan
Reactant of Route 4
Medphalan
Reactant of Route 5
Reactant of Route 5
Medphalan
Reactant of Route 6
Reactant of Route 6
Medphalan

Q & A

Q1: What is the clinical efficacy of Medphalan in treating multiple myeloma (MM), particularly when complicated by extramedullary plasmacytomas (EM)?

A1: Research indicates that Medphalan, as part of traditional treatment regimens, demonstrated an 80% overall response rate (ORR) in patients newly diagnosed with MM complicated by EM []. While the study doesn't isolate Medphalan's individual contribution, it highlights its role within a multi-drug approach. It's important to note that this study doesn't directly compare the efficacy of Medphalan-containing regimens to other treatment options for this specific patient population.

Q2: Are there alternative treatment options for MM with EM, especially in cases of relapse or when traditional therapies are ineffective?

A2: The research suggests that Bortezomib, a proteasome inhibitor, shows promise in treating EM, achieving ORRs of 66.7% and 50% in different relapse scenarios []. This points towards Bortezomib as a potential alternative, particularly in cases where traditional therapies, which may include Medphalan, are less effective or in cases of relapse. Further research is needed to directly compare the efficacy and safety of Bortezomib to Medphalan-containing regimens in this context.

Q3: What are the challenges in treating MM with EM, and what future research directions are suggested by these findings?

A3: The research highlights the challenge of EM relapse in MM, suggesting that sub-clinical seeding of chemo-resistant tumor cells might contribute to this issue []. This underscores the need for further research into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。